molecular formula C10H13NO4 B13084075 4-Amino-2-hydroxy-3-isopropoxybenzoic acid

4-Amino-2-hydroxy-3-isopropoxybenzoic acid

Cat. No.: B13084075
M. Wt: 211.21 g/mol
InChI Key: KOHTXOHONMUEEF-UHFFFAOYSA-N
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Description

4-Amino-2-hydroxy-3-isopropoxybenzoic acid is an organic compound with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol . This compound is a derivative of benzoic acid, characterized by the presence of an amino group, a hydroxyl group, and an isopropoxy group attached to the benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Amino-2-hydroxy-3-isopropoxybenzoic acid involves several steps. One method includes the nitration of 2-hydroxy-3-isopropoxybenzoic acid, followed by reduction to introduce the amino group . The reaction conditions typically involve the use of nitric acid for nitration and hydrogen gas with a suitable catalyst for reduction. Industrial production methods may involve optimizing these steps to achieve higher yields and purity .

Chemical Reactions Analysis

4-Amino-2-hydroxy-3-isopropoxybenzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and acyl chlorides for acylation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-2-hydroxy-3-isopropoxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-hydroxy-3-isopropoxybenzoic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The isopropoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

4-Amino-2-hydroxy-3-isopropoxybenzoic acid can be compared with similar compounds such as:

The presence of the isopropoxy group in this compound makes it unique, potentially enhancing its interactions with biological targets and its solubility in organic solvents.

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

4-amino-2-hydroxy-3-propan-2-yloxybenzoic acid

InChI

InChI=1S/C10H13NO4/c1-5(2)15-9-7(11)4-3-6(8(9)12)10(13)14/h3-5,12H,11H2,1-2H3,(H,13,14)

InChI Key

KOHTXOHONMUEEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1O)C(=O)O)N

Origin of Product

United States

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